2-Cyclopropyl-1,1-difluoro-3-methoxypropan-2-ol
Overview
Description
2-Cyclopropyl-1,1-difluoro-3-methoxypropan-2-ol is a fluorinated organic compound characterized by its unique structure, which includes a cyclopropyl group, two fluorine atoms, a methoxy group, and a hydroxyl group. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-1,1-difluoro-3-methoxypropan-2-ol typically involves multiple steps, starting with the appropriate precursors. One common synthetic route is the fluorination of a cyclopropyl-containing alcohol followed by methoxylation. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-1,1-difluoro-3-methoxypropan-2-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or alkanes.
Substitution: Generation of different halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-Cyclopropyl-1,1-difluoro-3-methoxypropan-2-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its fluorinated structure can enhance the binding affinity and selectivity of bioactive molecules.
Medicine: In medicinal chemistry, this compound may be explored for its pharmacological properties. Its ability to interact with biological targets can lead to the development of new therapeutic agents.
Industry: Industrially, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it suitable for various applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which 2-Cyclopropyl-1,1-difluoro-3-methoxypropan-2-ol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biological processes. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Cyclopropyl-1-fluoro-3-methoxypropan-2-ol
2-Cyclopropyl-1,1-difluoro-3-ethoxypropan-2-ol
2-Cyclopropyl-1,1-difluoro-3-propoxypropan-2-ol
Uniqueness: 2-Cyclopropyl-1,1-difluoro-3-methoxypropan-2-ol stands out due to its specific combination of functional groups, which can influence its reactivity and biological activity. Compared to similar compounds, its methoxy group provides distinct chemical properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-cyclopropyl-1,1-difluoro-3-methoxypropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2O2/c1-11-4-7(10,6(8)9)5-2-3-5/h5-6,10H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWCOLHFUKTCPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1CC1)(C(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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